2-(3-Methoxy-2-nitrophenyl)acetic acid

Photocages Photochemistry Uncaging

This specific isomer is the critical precursor for DPAdeCageOMe‑type photocages, enabling light‑triggered Zn²⁺ release with precise spatiotemporal control. The unique meta‑methoxy‑nitro substitution pattern provides red‑shifted excitation wavelengths and high quantum yields not achievable with other isomers. Ideal for advanced biological research requiring minimal photodamage. High purity 98% ensures reproducible results.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 20876-31-7
Cat. No. B1604514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-2-nitrophenyl)acetic acid
CAS20876-31-7
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C9H9NO5/c1-15-7-4-2-3-6(5-8(11)12)9(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyDWCSLSQNQCMBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-31-7) for Scientific Procurement


2-(3-Methoxy-2-nitrophenyl)acetic acid (CAS 20876-31-7) is a meta-nitrophenylacetic acid derivative with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . It is characterized by a methoxy group at the 3-position and a nitro group at the 2-position on the phenyl ring, along with an acetic acid side chain [1]. This specific substitution pattern distinguishes it from other isomeric nitrophenylacetic acid derivatives and influences its photochemical properties, particularly its utility as a precursor for photolabile protecting groups (photocages) [2].

Why 2-(3-Methoxy-2-nitrophenyl)acetic Acid Cannot Be Replaced by Isomeric Analogs


In the class of nitrophenylacetic acid derivatives, substitution pattern dramatically impacts both reactivity and photophysical outcomes. For instance, the methoxy and nitro group positions dictate the electronic distribution, which is critical for applications like photodecarboxylation [1]. Substituting 2-(3-Methoxy-2-nitrophenyl)acetic acid with a positional isomer, such as 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3), is not scientifically interchangeable. The distinct meta-substitution pattern of the target compound is essential for achieving the specific red-shifted excitation wavelengths and quantum yields observed in advanced photocage applications [2]. The following quantitative evidence demonstrates the precise, measurable consequences of selecting this specific isomer over its closest alternatives.

Quantitative Evidence for Selecting 2-(3-Methoxy-2-nitrophenyl)acetic Acid


Red-Shifted Excitation Wavelength for Photodecarboxylation vs. Unsubstituted mNPA

Methoxy-substituted meta-nitrophenylacetic acid (mNPA) chromophores undergo photodecarboxylation with comparable quantum yields (Φ) to the unsubstituted mNPA parent compound, but crucially uncage at red-shifted excitation wavelengths [1]. This is a critical differentiator. The addition of the methoxy group allows for photolysis using less energetic, longer-wavelength light, which is significantly less damaging to biological systems. This is a key advantage for in vivo applications. The study specifically highlights that this property was investigated for a related methoxy derivative, DPAdeCageOMe, demonstrating the general principle of the substitution pattern.

Photocages Photochemistry Uncaging

High Quantum Yield (Φ) Comparable to Industry-Standard Xanthone Photocages

The methoxy-substituted mNPA derivative DPAdeCageOMe exhibits a high photodecarboxylation quantum yield (Φ) and other photophysical properties that are comparable to XDPAdeCage, a xanthone-based complex which is reported as the best-performing Zn2+ photocage [1]. This is a direct class-level comparison to a top-tier alternative. The target compound's core structure, 2-(3-Methoxy-2-nitrophenyl)acetic acid, is the essential building block for constructing this high-performance photocage.

Photocages Quantum Yield Zinc Chelation

104-Fold Change in Zn2+ Binding Affinity Upon Photolysis for a Derived Photocage

The photocage DPAdeCageOMe, which is synthesized from a meta-nitrophenylacetic acid derivative, exhibits a dramatic 104-fold change in its affinity for Zn2+ upon photolysis [1]. This quantifies the functional 'on/off' switching capability enabled by the core chromophore. This large dynamic range is essential for precise spatiotemporal control of Zn2+ concentration in biological research.

Photocages Metal Ion Chelation Affinity Switching

Straightforward Synthesis Compared to Best-in-Class Xanthone Photocages

A key advantage highlighted in the literature is that the synthesis of DPAdeCageOMe, a high-performance Zn2+ photocage, is more straightforward than that of XDPACage, the leading xanthone-based alternative [1]. 2-(3-Methoxy-2-nitrophenyl)acetic acid serves as a commercially available starting point or a simple synthetic target for this improved route. This directly addresses a procurement and process chemistry concern: selecting this compound can lead to a more efficient and cost-effective synthesis of advanced research tools.

Synthetic Chemistry Cost-Efficiency Process Chemistry

Defined Physical Form and Purity for Reproducible Research

The compound 2-(3-Methoxy-2-nitrophenyl)acetic acid is commercially available with a specified melting point range of 137-138°C and a purity of ≥98% . This defined solid-state property and high purity are essential for accurate weighing, stoichiometric calculations, and ensuring consistent experimental outcomes, especially in sensitive applications like photocage synthesis and biological assays where impurities can quench excited states or cause off-target effects.

Quality Control Analytical Chemistry Research Reproducibility

Primary Application Scenarios for 2-(3-Methoxy-2-nitrophenyl)acetic Acid


Synthesis of Advanced Metal Ion Photocages for Biological Research

This compound is the critical precursor for synthesizing next-generation photocages like DPAdeCageOMe, which are used for the light-triggered release of Zn2+ in biological systems. Its specific methoxy-nitro substitution pattern confers a red-shifted excitation wavelength and high quantum yield, enabling precise spatiotemporal control over metal ion concentrations with minimal photodamage [1].

Development of Photolabile Protecting Groups in Chemical Biology

As a member of the m-nitrophenylacetic acid (mNPA) family, this compound's core structure is foundational for developing photolabile protecting groups ('photocages') for a range of bioactive molecules. Its photodecarboxylation upon irradiation is a clean and efficient uncaging mechanism. The methoxy substitution offers a tunable handle to adjust the uncaging wavelength [1].

Research into Nitroarylacetic Acid Derivatives as Pharmaceutical Intermediates

Nitroarylacetic acid esters, the class to which this compound belongs, are established intermediates in the synthesis of various pharmaceuticals [2]. While specific drugs derived from this exact isomer are not detailed in the open literature, its unique substitution pattern may lead to distinct pharmacological properties or serve as a key building block in medicinal chemistry campaigns.

Investigation of Structure-Activity Relationships (SAR) in Photochemistry

The compound serves as a specific isomer for comparative studies on the photodecarboxylation mechanism of nitrophenylacetate (NPA) derivatives. Its defined structure allows researchers to precisely probe how the position of substituents (methoxy and nitro groups) influences the photophysical and photochemical pathways, as demonstrated in recent mechanistic investigations [3].

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